![molecular formula C18H13N3S B5550190 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile](/img/structure/B5550190.png)
6-(benzylthio)-2,3'-bipyridine-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile involves complex chemical reactions. Karabasanagouda, Adhikari, and Parameshwarappa (2009) discussed the synthesis of similar bipyridine-5-carbonitriles, emphasizing the use of thiophenol and aromatic aldehydes in the process (Karabasanagouda, Adhikari, & Parameshwarappa, 2009). Similarly, Heravi and Farnazalsadat (2011) described the synthesis of arylthio-bipyridine carbonitriles using ultrasound irradiation, highlighting an efficient and environmentally friendly method (Heravi & Farnazalsadat, 2011).
Molecular Structure Analysis
The molecular structure of bipyridine carbonitriles, including 6-(benzylthio)-2,3'-bipyridine-5-carbonitrile, is complex. The structure of similar compounds has been elucidated using techniques like X-ray diffraction and spectroscopic analysis, as discussed by Jukić et al. (2010) and Zhang (2013) (Jukić et al., 2010), (Zhang, 2013).
Chemical Reactions and Properties
Bipyridine carbonitriles participate in various chemical reactions, forming complex structures. The work by Heravi and Farnazalsadat (2011) and Al-Refai et al. (2019) provide insights into the reactivity and potential applications of these compounds in synthesizing other chemicals (Heravi & Farnazalsadat, 2011), (Al‐Refai et al., 2019).
Scientific Research Applications
Electrosynthesis and Organic Synthesis
Research has demonstrated the versatility of compounds similar to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" in organic synthesis. For example, the electrolysis of benzylthiocyanate and related compounds in acetonitrile at platinum electrodes yields pyridine derivatives as major products, highlighting an electrosynthetic approach to synthesizing complex organic structures (Batanero et al., 2002).
Anticancer Activities
Compounds structurally related to "6-(benzylthio)-2,3'-bipyridine-5-carbonitrile" have been investigated for their potential anticancer activities. A study on the synthesis and reactions of certain pyridine derivatives revealed that these compounds exhibit promising anticancer activities, which were evaluated against various cancer cell lines (Abdel-fattah et al., 2009).
Antibacterial and Antifungal Screening
New bipyridine-carbonitriles carrying the 4-hydroxyphenylthio moiety were synthesized and subjected to in vitro antibacterial and antifungal screening. Some of these compounds showed promising activity, indicating their potential as antimicrobial agents (Karabasanagouda et al., 2009).
Study of Solvation Effects
The solvation effects on phenyl-2-thioxo-dihydropyridine-3-carbonitrile derivatives were studied through theoretical and experimental approaches. This research provides insights into the electronic structure of these compounds and their nonlinear optical properties, as well as the effect of different substitutions and solvent polarity on their properties (Abdel-Latif et al., 2020).
Synthesis of Functionalized Derivatives
Research has focused on the facile synthesis of functionalized pyrimido[4,5-b]quinoline derivatives, showcasing the versatility of pyridine-carbonitriles in synthesizing complex heterocyclic compounds. These synthesized compounds were evaluated for their antimicrobial activity, further illustrating the biological relevance of such molecules (Elkholy & Morsy, 2006).
properties
IUPAC Name |
2-benzylsulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c19-11-15-8-9-17(16-7-4-10-20-12-16)21-18(15)22-13-14-5-2-1-3-6-14/h1-10,12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRRGBKMZQIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzylthio)-2,3'-bipyridine-5-carbonitrile |
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